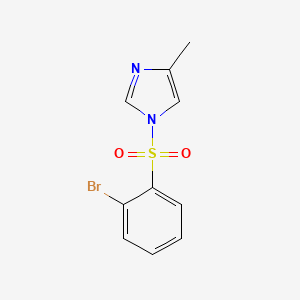

1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole

描述

1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles It features a bromophenyl group attached to a sulfonyl moiety, which is further connected to a methyl-substituted imidazole ring

属性

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-6-13(7-12-8)16(14,15)10-5-3-2-4-9(10)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUSAKOLFNCHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650043 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-07-4 | |

| Record name | 1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Direct Bromination and Sulfonylation

Reagents :

- 2-Bromobenzenesulfonyl chloride

- 4-Methyl-1H-imidazole

- Base (e.g., triethylamine)

-

- The reaction begins with the activation of 2-bromobenzenesulfonyl chloride.

- This activated sulfonyl chloride is reacted with 4-methyl-1H-imidazole in the presence of a base.

Yield : Typically ranges from 60% to 75% depending on the reaction conditions.

Method B: Microwave-Assisted Synthesis

Reagents :

- 2-Bromobenzenesulfonamide

- 4-Methyl-1H-imidazole

- Solvent (e.g., dimethylformamide)

-

- A mixture of the reagents is subjected to microwave irradiation, which significantly reduces reaction time.

Yield : Reports indicate yields of up to 85% with shorter reaction times compared to conventional heating.

Method C: One-Pot Synthesis

Reagents :

- Bromobenzene

- Sulfonyl chloride

- Imidazole derivative

-

- In this method, bromobenzene is first sulfonated using sulfonyl chloride.

- The resulting sulfonic acid is then reacted with imidazole in a one-pot procedure.

Yield : This method can achieve yields of around 70%, with advantages in operational simplicity.

The following table summarizes the various methods for synthesizing 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, highlighting their key features and yields:

| Method | Reagents Involved | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Direct Bromination | 2-Bromobenzenesulfonyl chloride, | Base-catalyzed at room temp | 60-75 |

| 4-Methyl-1H-imidazole | |||

| Microwave-Assisted | 2-Bromobenzenesulfonamide, | Microwave irradiation | Up to 85 |

| 4-Methyl-1H-imidazole | |||

| One-Pot Synthesis | Bromobenzene, sulfonyl chloride, | One-pot reaction | ~70 |

| Imidazole derivative |

Recent studies have shown that the choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. For instance, using polar aprotic solvents like dimethylformamide tends to enhance solubility and reactivity, leading to higher yields.

Additionally, microwave-assisted methods have emerged as a powerful alternative due to their efficiency and reduced environmental impact compared to traditional heating methods. The ability to control temperature and pressure precisely during microwave synthesis has been shown to minimize side reactions and improve product quality.

化学反应分析

Types of Reactions

1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfides.

Nucleophilic Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), acids (e.g., H₂SO₄), and catalysts (e.g., FeBr₃).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) are commonly used.

Nucleophilic Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are typically employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted bromophenyl derivatives.

Oxidation and Reduction: Sulfoxides and sulfides.

Nucleophilic Substitution: Substituted imidazole derivatives.

科学研究应用

Synthesis Overview

- Starting Materials : 4-methyl-1H-imidazole, bromophenyl sulfonyl chloride.

- Reagents : Bases (e.g., triethylamine), solvents (e.g., dichloromethane).

- Conditions : Typically performed at room temperature or slightly elevated temperatures.

Anticancer Activity

Research has indicated that imidazole derivatives, including 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, exhibit promising anticancer properties. Studies suggest that these compounds can inhibit various tyrosine kinases involved in cancer progression, such as c-Abl and Bcr-Abl, making them potential candidates for treating neoplastic diseases like leukemia .

Antimicrobial Properties

The presence of the bromine atom in the compound enhances its antimicrobial activity. In vitro studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

Recent evaluations have assessed the antioxidant properties of this compound using methods such as the DPPH assay. Results indicate that while its antioxidant activity may not surpass standard antioxidants, it still shows a considerable capacity to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

作用机制

The mechanism of action of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

1-((2-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.

1-((2-Fluorophenyl)sulfonyl)-4-methyl-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.

1-((2-Iodophenyl)sulfonyl)-4-methyl-1H-imidazole: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is unique due to the presence of the bromine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications in synthesis and medicinal chemistry .

生物活性

1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by research findings and case studies.

This compound, with the CAS number 951884-07-4, features a sulfonyl group attached to a bromophenyl moiety and an imidazole ring. The synthesis typically involves the reaction of 4-methylimidazole with 2-bromobenzenesulfonyl chloride under basic conditions. This method has been optimized for yield and purity in laboratory settings.

Biological Activity Overview

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies indicate that imidazole derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has demonstrated that imidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation .

- Anti-inflammatory Effects : Compounds within this class have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, inhibiting enzymes critical for bacterial survival or cancer cell proliferation.

- Cellular Uptake : The imidazole ring enhances membrane permeability, facilitating cellular uptake and subsequent biological activity.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels within cells, contributing to their anticancer effects .

Antimicrobial Activity

A study evaluating various imidazole derivatives found that this compound exhibited significant antimicrobial activity compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Bacillus subtilis | 64 |

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell growth significantly. The compound was tested against several lines, yielding IC50 values as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

常见问题

Q. What are the standard synthetic routes for preparing 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves sulfonation of 4-methylimidazole derivatives. For example, sulfonyl chloride intermediates (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) are synthesized by reacting 1-methylimidazole with chlorosulfonic acid under controlled temperature and inert conditions . Subsequent coupling with 2-bromophenyl groups can be achieved via Pd-catalyzed cross-coupling reactions, as demonstrated in analogous imidazole derivatives using bromoarenes like 2-bromobenzotrifluoride . Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity (e.g., coupling constants for sulfonyl group attachment) and elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what are the critical spectral markers?

Methodological Answer:

- 1H NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) from the 2-bromophenyl group and singlet peaks for the methyl group (δ 2.3–2.5 ppm) on the imidazole ring. Coupling constants (e.g., J = 8–10 Hz for adjacent aryl protons) help confirm substitution patterns .

- 13C NMR : The sulfonyl group’s sulfur-bound carbon appears at δ 125–135 ppm, while the brominated aryl carbons resonate at δ 115–130 ppm .

- IR Spectroscopy : Strong S=O stretching vibrations near 1350–1150 cm⁻¹ and C-Br stretches at 550–600 cm⁻¹ are diagnostic .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and regioselectivity in the sulfonation of 4-methyl-1H-imidazole derivatives?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states to predict sulfonation sites. For example, Fukui indices identify nucleophilic centers on the imidazole ring, favoring sulfonation at the 1-position due to electron density distribution . Reaction path searches using software like GRRM or Gaussian optimize intermediates and barriers, guiding experimental design. Computational workflows integrating ab initio methods and solvent effects (e.g., PCM models) improve accuracy in predicting regioselectivity and side reactions .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during the characterization of bromophenyl-substituted imidazoles?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, where aryl protons show δ 7.2–7.8 ppm) to identify outliers .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures, as demonstrated for bromophenyl-imidazole derivatives with Hirshfeld surface analysis .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) to validate elemental composition .

Q. How do electronic effects of substituents influence the stability and reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing sulfonyl group activates the imidazole ring toward nucleophilic attack at the 2-position. Steric hindrance from the 4-methyl group and the 2-bromophenyl moiety can reduce reactivity, as shown in comparative studies of substituted imidazoles . Hammett plots using σ values for substituents (e.g., Br: σₚ⁺ = +0.25) quantify electronic effects on reaction rates. For example, electron-deficient aryl groups increase leaving group ability in SNAr reactions .

Q. What experimental design principles are critical for optimizing yields in multi-step syntheses of sulfonated imidazoles?

Methodological Answer:

- Stepwise Purification : Use flash chromatography (e.g., hexane/EtOAc gradients) after each step to isolate intermediates, minimizing side reactions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and ligands (e.g., XPhos) for cross-coupling efficiency .

- Temperature Control : Maintain low temperatures (−78°C to 0°C) during sulfonation to prevent sulfonic acid formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed elemental analysis data for bromophenyl-imidazole derivatives?

Methodological Answer:

- Sample Purity : Re-crystallize the compound (e.g., using CH₂Cl₂/hexane) to remove residual solvents, which may skew C/H/N percentages .

- Halogen Content : Confirm bromine levels via combustion analysis or X-ray fluorescence, as incomplete substitution (e.g., residual Cl from sulfonyl chloride) can cause deviations .

- Hydration/Solvation : Thermogravimetric analysis (TGA) detects adsorbed water or solvent, which alters observed elemental ratios .

Methodological Innovations

Q. What advanced techniques enable regioselective functionalization of the imidazole ring in this compound?

Methodological Answer:

- Directed Ortho Metalation : Use directing groups (e.g., sulfonyl) to install substituents at specific positions via lithiation .

- Photoredox Catalysis : Visible-light-mediated C–H activation enables late-stage diversification without pre-functionalization .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for Suzuki-Miyaura couplings, improving yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。